Cas no 5460-45-7 (2-Ethylhexyl formate)

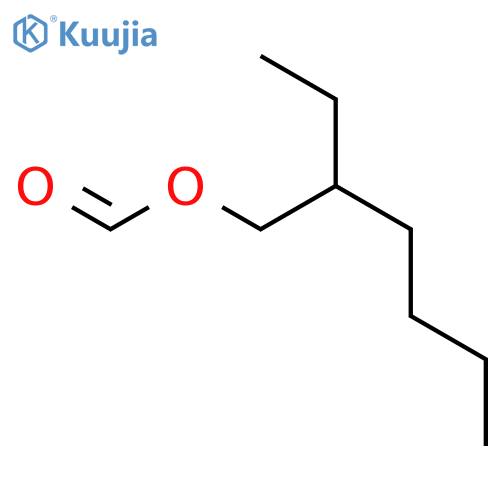

2-Ethylhexyl formate structure

商品名:2-Ethylhexyl formate

2-Ethylhexyl formate 化学的及び物理的性質

名前と識別子

-

- Formic acid,2-ethylhexyl ester

- 2-ethylhexyl formate

- 2-ethyl-1-hexyl formate

- AC1L3UM3

- AC1Q6QXZ

- Ameisensaeure-(2-aethyl-hexylester)

- AR-1E1606

- CTK5A1867

- EINECS 226-740-6

- Formiat des 2-Ethylhexanols

- formic acid-(2-ethyl-hexyl ester)

- NSC21825

- Formic acid 2-ethylhexyl ester

- Formic acid, 2-ethylhexyl ester

- SIZYAYFVBQLSJP-UHFFFAOYSA-N

- AKOS037645310

- DTXSID201303992

- E85053

- NS00044535

- 5460-45-7

- Q27893765

- NSC-21825

- AS-60052

- UNII-0841NS0541

- 2-ethylhexylformate

- 2-ETHYL-1-HEXANOL FORMATE

- SCHEMBL96308

- 0841NS0541

- NSC 21825

- 2-Ethylhexyl formate

-

- MDL: MFCD32206204

- インチ: 1S/C9H18O2/c1-3-5-6-9(4-2)7-11-8-10/h8-9H,3-7H2,1-2H3

- InChIKey: SIZYAYFVBQLSJP-UHFFFAOYSA-N

- ほほえんだ: O(C([H])=O)C([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 158.13074

- どういたいしつりょう: 158.130679813g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 7

- 複雑さ: 91.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

- 密度みつど: 0.8809 (estimate)

- ゆうかいてん: -39.1°C (estimate)

- ふってん: 183.34°C (estimate)

- 屈折率: 1.4040 (estimate)

- PSA: 26.3

- LogP: 3.01170

2-Ethylhexyl formate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D753402-100mg |

Formic acid,2-ethylhexyl ester |

5460-45-7 | 95% | 100mg |

$245 | 2024-06-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E906948-1g |

2-ethylhexyl formate |

5460-45-7 | 95% | 1g |

7,975.80 | 2021-05-17 | |

| 1PlusChem | 1P00384X-100mg |

Formic acid,2-ethylhexyl ester |

5460-45-7 | 97% | 100mg |

$251.00 | 2024-04-30 | |

| eNovation Chemicals LLC | D753402-50mg |

Formic acid,2-ethylhexyl ester |

5460-45-7 | 95% | 50mg |

$170 | 2025-02-28 | |

| eNovation Chemicals LLC | D753402-250mg |

Formic acid,2-ethylhexyl ester |

5460-45-7 | 95% | 250mg |

$430 | 2025-02-28 | |

| eNovation Chemicals LLC | D753402-50mg |

Formic acid,2-ethylhexyl ester |

5460-45-7 | 95% | 50mg |

$190 | 2024-06-07 | |

| eNovation Chemicals LLC | D753402-250mg |

Formic acid,2-ethylhexyl ester |

5460-45-7 | 95% | 250mg |

$395 | 2024-06-07 | |

| 1PlusChem | 1P00384X-1g |

Formic acid,2-ethylhexyl ester |

5460-45-7 | 95% | 1g |

$930.00 | 2024-04-30 | |

| 1PlusChem | 1P00384X-50mg |

Formic acid,2-ethylhexyl ester |

5460-45-7 | 95% | 50mg |

$144.00 | 2024-04-30 | |

| Aaron | AR0038D9-50mg |

Formic acid,2-ethylhexyl ester |

5460-45-7 | 97% | 50mg |

$157.00 | 2025-01-21 |

2-Ethylhexyl formate 関連文献

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

5460-45-7 (2-Ethylhexyl formate) 関連製品

- 381670-34-4(2-Methylpentyl Formate)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量